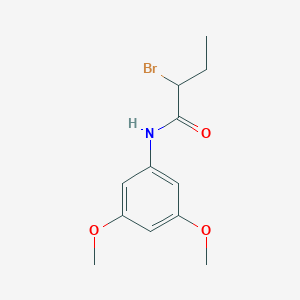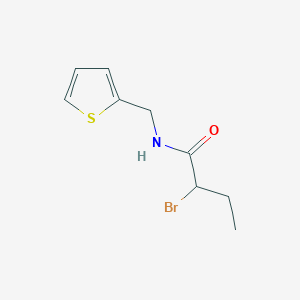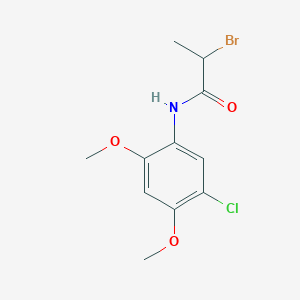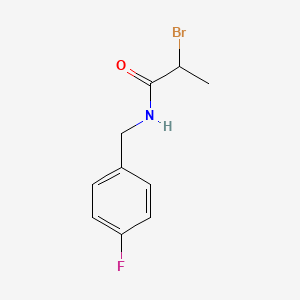![molecular formula C23H40Cl2N6O5 B1344604 (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride](/img/structure/B1344604.png)
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of TFA and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using techniques such as HPLC and lyophilized to obtain a high-purity compound .
化学反应分析
Types of Reactions
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride primarily undergoes hydrolysis reactions catalyzed by plasmin and microplasmin. The hydrolysis of the peptide bond releases p-nitroaniline (pNA), which can be measured spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in a buffered solution, such as Tris-HCl, at physiological pH (around 7.4) and temperature (37°C). The presence of NaCl can enhance the reaction rate .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which is a chromogenic compound that can be detected by its absorbance at 405 nm .
科学研究应用
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride is widely used in scientific research due to its role as a chromogenic substrate for plasmin and microplasmin. Some of its applications include:
作用机制
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride exerts its effects through its interaction with plasmin and microplasmin. Upon binding to these enzymes, the peptide bond between lysine and p-nitroaniline is cleaved, releasing p-nitroaniline. This reaction is highly specific and allows for the quantification of enzyme activity based on the absorbance of p-nitroaniline at 405 nm .
相似化合物的比较
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride is unique due to its specific substrate properties for plasmin and microplasmin. Similar compounds include:
H-D-Phe-Pip-Arg-pNA · 2HCl: A chromogenic substrate for thrombin.
Z-D-Arg-Gly-Arg-pNA · 2HCl: A chromogenic substrate for Factor Xa.
Bz-Ile-Glu-Gly-Arg-pNA · HCl: Another chromogenic substrate for Factor Xa.
These compounds share the common feature of being chromogenic substrates for specific proteases, but they differ in their enzyme targets and applications.
属性
分子式 |
C23H40Cl2N6O5 |
|---|---|
分子量 |
551.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride |
InChI |
InChI=1S/C23H38N6O5.2ClH/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34;;/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32);2*1H/t18-,19-,20-;;/m0../s1 |
InChI 键 |
VESQMNNSPPEOSZ-JADADVEQSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)N.Cl.Cl |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl.Cl |
序列 |
VLK |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)






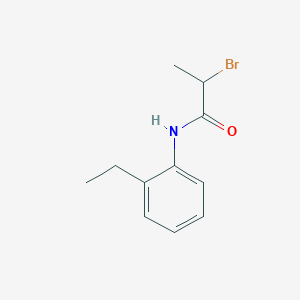
![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)
